Generic pyrazine-pyrrolidine analogs introduce uncontrolled variability that confounds SAR interpretation and experimental reproducibility. This compound provides a precisely defined dual-functional scaffold for kinase-targeted library synthesis.
• Electrophilic 2-chloro position enables late-stage SNAr diversification with amine nucleophiles for focused library generation
• Basic pyrrolidine nitrogen engages kinase hinge residues via hydrogen bonding; structural entry point for CHK1 inhibitor pharmacophore development (related scaffolds: IC50 10-13 nM)
• Hydrochloride salt (MW 234.12) offers enhanced aqueous solubility and handling convenience vs. free base (MW 197.66) for biological assay preparation
• ≥95% purity minimizes impurity carry-through across multi-step synthetic sequences
Molecular FormulaC9H13Cl2N3
Molecular Weight234.12 g/mol
CAS No.1361113-58-7
Cat. No.B1469554
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl – Medicinal Chemistry Building Block
2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride (CAS 1361113-58-7) is a heterocyclic compound with molecular formula C9H13Cl2N3 and molecular weight 234.12 g/mol . It features a pyrazine ring bearing a chlorine atom at the 2-position and a 1-methylpyrrolidin-2-yl group at the 3-position, supplied as the hydrochloride salt . This compound is primarily utilized as a research intermediate and synthetic building block in medicinal chemistry, with structural features that place it within the broader class of substituted pyrazines explored for kinase inhibition and cysteine protease modulation [1]. Its dual functional handles—the electrophilic 2-chloro position and the basic pyrrolidine moiety—enable further synthetic elaboration for structure-activity relationship (SAR) studies .
1
Dual reactive handles: 2-chloro SNAr site and basic pyrrolidine nitrogen support SAR library synthesis.
2
Hydrochloride salt form enhances aqueous solubility for biological assay preparation.
3
Scaffold placed within cathepsin and kinase inhibitor pharmacophore space per patent precedent.
[1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1, filed February 14, 2013. Classification: C07D 401/14; A61K 31/401; A61P 3/00. View Source
Structural Analog Interchangeability: 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl
Closely related compounds within the substituted pyrazine-pyrrolidine class—such as the non-chlorinated 2-(1-methylpyrrolidin-2-yl)pyrazine (CAS 108831-52-3), the N-desmethyl analog, or piperidine-containing variants—can differ substantially in reactivity, physicochemical properties, and biological target engagement . The presence of the chlorine atom at the pyrazine 2-position introduces an electrophilic site for nucleophilic aromatic substitution chemistry that is absent in the non-halogenated analog, fundamentally altering synthetic utility . Furthermore, the 1-methyl substitution on the pyrrolidine ring influences both basicity (pKa of the pyrrolidine nitrogen) and steric accessibility, parameters critical for receptor or enzyme binding interactions [1]. The hydrochloride salt form (CAS 1361113-58-7) further differs from the free base (CAS 1316227-41-4) in molecular weight (234.12 vs. 197.66 g/mol), aqueous solubility, and hygroscopicity, directly impacting formulation and assay preparation protocols . Without direct comparative data quantifying these differences in specific assay systems, generic substitution between analogs introduces uncontrolled variability that can confound SAR interpretation and experimental reproducibility.
!
Non-halogenated analog
Lacks the electrophilic 2-chloro site, fundamentally altering synthetic utility and reactivity profile.
!
Free base (CAS 1316227-41-4)
MW difference of 36.46 g/mol requires ~18% mass correction for equimolar dosing; may exhibit lower aqueous solubility.
!
N-Desmethyl or piperidine variants
Altered pyrrolidine N-substitution can shift basicity (pKa) and steric accessibility, impacting target engagement.
[1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1, filed February 14, 2013. Describes pyrrolidine derivatives as preferential cathepsin S/L inhibitors, highlighting the sensitivity of biological activity to pyrrolidine N-substitution patterns. View Source
The compound is available at a purity specification of NLT 98% from MolCore (MC709951), compared to a purity of 95.0% offered by other vendors such as Fluorochem (SKU F392223) . This represents a minimum 3-percentage-point purity differential relevant for applications requiring high-assay starting materials, such as late-stage functionalization in medicinal chemistry campaigns or use as an analytical reference standard.
Purity gradeVendor specification
NLT 98% (MolCore)vs. 95.0% (Fluorochem)
≥3 pp higher purity reduces side-reaction risk in late-stage SAR.
Vendor CoA specifications; verify for analytical reference use.
PurityQuality ControlProcurement
Evidence Dimension
Purity (HPLC/assay specification)
Target Compound Data
NLT 98%
Comparator Or Baseline
Fluorochem F392223: 95.0%
Quantified Difference
≥3 percentage points higher purity specification
Conditions
Vendor Certificate of Analysis specifications; MolCore product MC709951 vs. Fluorochem F392223
Why This Matters
Higher purity starting material reduces the risk of side reactions and impurities in downstream synthetic steps, critical for SAR studies where minor impurities can confound biological assay results.
PurityQuality ControlProcurement
Salt Form: Hydrochloride vs. Free Base Solubility & MW
The hydrochloride salt (CAS 1361113-58-7) has a molecular weight of 234.12 g/mol (C9H13Cl2N3), while the corresponding free base (CAS 1316227-41-4) has a molecular weight of 197.66 g/mol (C9H12ClN3), a 36.46 g/mol difference corresponding to one equivalent of HCl . The salt form is typically associated with enhanced aqueous solubility and improved solid-state stability compared to the free base, which is a general principle for amine-containing heterocycles . This difference directly impacts stock solution preparation: a 10 mM solution of the HCl salt requires 2.34 mg/mL, while the free base requires 1.98 mg/mL for equivalent free-base concentration, representing an ~18% mass correction factor that must be accounted for in quantitative pharmacology experiments.
~18% mass correction needed for equimolar free-base concentration.
Affects stock solution preparation; confirm form before weighing.
Salt FormSolubilityFormulationProcurement
Evidence Dimension
Molecular weight and salt form identity
Target Compound Data
234.12 g/mol (HCl salt, C9H13Cl2N3)
Comparator Or Baseline
Free base (CAS 1316227-41-4): 197.66 g/mol (C9H12ClN3)
Quantified Difference
ΔMW = 36.46 g/mol (one HCl equivalent); ~18% mass correction for equimolar free base concentration
Conditions
Calculated from molecular formulas; vendor datasheets from Fluorochem, Amerigo Scientific, and LeYan
Why This Matters
Incorrect salt-form accounting is a common source of systematic error in dose-response experiments; selecting the correct form and applying the appropriate mass correction is essential for reproducible pharmacology.
Salt FormSolubilityFormulationProcurement
Safety: GHS Hazard Classification & Handling
The compound carries GHS07 hazard pictograms with Signal Word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent with the class of chloropyrazine derivatives and informs the engineering controls and personal protective equipment (PPE) requirements for safe handling. The explicit safety documentation, including SDS availability, contrasts with less thoroughly characterized analogs that may lack full GHS classification data, representing a procurement-relevant risk mitigation factor.
GHS hazard profileClass-level
H302-H315-H319-H335, Warning
Pre-characterized safety data streamlines lab handling review.
Per Fluorochem EU GHS/CLP classification; SDS available.
Not applicable (class-level comparison); hazard profile is consistent with structural class expectations
Conditions
As classified and reported by Fluorochem Ltd. per EU GHS/CLP regulations
Why This Matters
Pre-characterized hazard data reduces laboratory safety review burden and enables compliant procurement in institutional settings with rigorous chemical approval workflows.
SafetyHandlingGHSProcurement
Boiling Point & LogP vs. Non-Halogenated Analog
The free base form (CAS 1316227-41-4) exhibits a predicted boiling point of 258.0±40.0 °C at 760 mmHg and a calculated LogP of 1.8967 . The non-halogenated analog 2-(1-methylpyrrolidin-2-yl)pyrazine (CAS 108831-52-3, molecular weight 163.22 g/mol, C9H13N3) lacks the chlorine substituent and consequently has a lower molecular weight, lower predicted boiling point, and reduced lipophilicity . The chlorine atom in the target compound contributes approximately 0.5–0.7 LogP units of increased lipophilicity relative to the non-halogenated analog (class-level estimate based on the Hansch π constant for aromatic chlorine ≈ +0.71) [1]. This physiochemical differentiation translates into measurably different chromatographic retention times (longer for the chloro analog under reversed-phase conditions) and altered blood-brain barrier permeability predictions.
Physicochemical profilePredicted values
BP 258±40 °C, LogP 1.90
~0.5–0.7 LogP higher than non-halogenated analog; impacts retention and partitioning.
Free base values (CAS 1316227-41-4); class-level Hansch π for Ar-Cl.
Physicochemical PropertiesLogPBoiling Point
Evidence Dimension
Boiling point and estimated LogP
Target Compound Data
Free base: BP 258.0±40.0 °C, LogP 1.8967 (calculated), MW 197.66
Comparator Or Baseline
2-(1-Methylpyrrolidin-2-yl)pyrazine (CAS 108831-52-3): MW 163.22, BP (not reported), lower LogP
Quantified Difference
ΔMW = 34.44 g/mol; estimated ΔLogP ≈ +0.5 to +0.7 units (class-level estimate from Hansch π for Ar-Cl)
Conditions
Predicted values from LeYan product datasheet; comparator data from Chemsrc database
Why This Matters
Lipophilicity differences affect compound partitioning in biological assays (e.g., nonspecific protein binding, membrane permeability), and the boiling point data informs purification method selection (e.g., distillation feasibility).
Physicochemical PropertiesLogPBoiling Point
[1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. (π constant for aromatic Cl ≈ +0.71). View Source
The compound's pyrrolidine-pyrazine scaffold is structurally related to the compounds disclosed in Hoffmann-La Roche patent EP2814822B1, which describes novel pyrrolidine derivatives as preferential inhibitors of the cysteine proteases cathepsin S and cathepsin L [1]. While the patent does not specifically exemplify 2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride, the structural scaffold—featuring a pyrrolidine core with defined substitution patterns—is central to the cathepsin inhibitor pharmacophore. Related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives have been reported as potent CHK1 inhibitors with IC50 values of 10–13 nM [2]. The 2-chloropyrazine motif in the target compound provides a synthetic handle for introducing diverse amine substituents via nucleophilic aromatic substitution, enabling exploration of this pharmacophore space.
Patent pharmacophoreClass-level inference
Cathepsin S/L and CHK1 inhibitor scaffold space (Roche EP2814822B1; J. Med. Chem. 2012)
Rationale for kinase/cathepsin SAR exploration; compound not directly exemplified.
Structural analogy only; confirm target engagement in intended assay.
Not directly quantifiable for this compound; comparator class shows potent cathepsin inhibition and CHK1 IC50 values of 10–13 nM
Conditions
Patent disclosure (Roche EP2814822B1); Journal of Medicinal Chemistry (2012) for CHK1 inhibitor class
Why This Matters
The compound's position at the intersection of documented pharmacophore space (cathepsin inhibition, kinase inhibition) provides a rational basis for its selection as a synthetic starting point in medicinal chemistry campaigns, supported by patent precedent from a major pharmaceutical research organization.
[1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1, filed February 14, 2013. Preferential inhibitors of cysteine protease cathepsin S or L. View Source
[2] Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. (CHK1 IC50 = 10–13 nM for lead compounds). View Source
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl: Research & Industrial Applications
Synthetic Intermediate for Kinase-Focused Libraries
The compound's 2-chloropyrazine electrophilic center enables late-stage diversification via nucleophilic aromatic substitution (SNAr) with a wide range of amine nucleophiles, making it a strategic building block for generating focused libraries targeting kinase ATP-binding pockets. The pyrrolidine moiety provides a basic nitrogen that can engage in hydrogen-bonding interactions with kinase hinge residues, while the chlorine atom serves as both a synthetic handle and a potential halogen-bond donor [1]. Researchers should select the ≥98% purity grade (MolCore MC709951) for library synthesis to minimize impurity carry-through, given that each synthetic step amplifies initial purity deficiencies .
Cathepsin S/L Inhibitor Lead Optimization
Based on the structural relationship to Roche's pyrrolidine-derived cathepsin S/L inhibitors disclosed in EP2814822B1, this compound serves as a viable starting scaffold for lead optimization campaigns targeting autoimmune and metabolic diseases [2]. The free base form (CAS 1316227-41-4) may be preferred for organic synthesis applications, while the hydrochloride salt (CAS 1361113-58-7) offers handling convenience and enhanced stability for biological assay preparation. The 234.12 g/mol molecular weight of the HCl salt must be used for stock solution calculations to ensure accurate dosing .
CHK1 Inhibitor Scaffold Exploration
The pyrazine-pyrrolidine scaffold is represented in the CHK1 inhibitor pharmacophore class, with structurally related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles demonstrating CHK1 IC50 values of 10–13 nM [3]. The target compound, with its chlorine substituent available for displacement, provides an entry point for synthesizing and evaluating novel CHK1 inhibitor candidates. Researchers should account for the approximately 0.5–0.7 LogP unit increase conferred by the chlorine atom relative to non-halogenated analogs when interpreting cellular potency and off-target profile data .
Analytical Reference Standard and Method Development
The compound's well-defined GHS hazard profile (H302, H315, H319, H335; Signal Word: Warning) and documented purity specifications from multiple vendors make it suitable as a reference standard for HPLC method development and impurity profiling of related pyrrolidine-pyrazine compounds . The boiling point of the free base (258.0±40.0 °C) and LogP of 1.8967 provide reference values for gas chromatography and reversed-phase HPLC method development, respectively . Procurement of the 98%+ purity grade is recommended for analytical applications to ensure accurate calibration curve linearity.
[1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1, filed February 14, 2013. View Source
[2] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822B1. Describes pyrrolidine derivatives as preferential cathepsin S/L inhibitors for metabolic and autoimmune diseases. View Source
[3] Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229–10240. View Source
Quote Request
Request a Quote for 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.